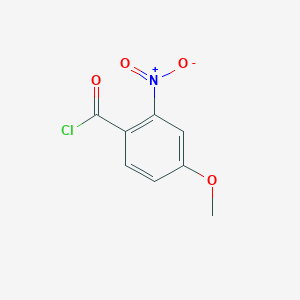

4-Methoxy-2-nitrobenzoyl chloride

Description

BenchChem offers high-quality 4-Methoxy-2-nitrobenzoyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methoxy-2-nitrobenzoyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C8H6ClNO4 |

|---|---|

Molecular Weight |

215.59 g/mol |

IUPAC Name |

4-methoxy-2-nitrobenzoyl chloride |

InChI |

InChI=1S/C8H6ClNO4/c1-14-5-2-3-6(8(9)11)7(4-5)10(12)13/h2-4H,1H3 |

InChI Key |

HOFOUTFQTOFBPW-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)Cl)[N+](=O)[O-] |

Origin of Product |

United States |

The Significance of Substituted Aryl Acid Chlorides As Key Synthetic Intermediates

Substituted aryl acid chlorides are a class of organic compounds derived from carboxylic acids where the hydroxyl (-OH) group is replaced by a chlorine (-Cl) atom. This transformation from a carboxylic acid to an acid chloride dramatically increases the reactivity of the carbonyl carbon, rendering it highly electrophilic. This enhanced reactivity is the cornerstone of their importance in organic synthesis, making them powerful acylating agents.

The primary significance of substituted aryl acid chlorides lies in their ability to readily react with a wide range of nucleophiles to form new carbon-carbon and carbon-heteroatom bonds. This reactivity allows for the efficient synthesis of a diverse array of functional groups and more complex molecules. For instance, they are routinely used to prepare esters, amides, and ketones, which are foundational structures in pharmaceuticals, agrochemicals, and materials science.

The substituents on the aromatic ring play a crucial role in modulating the reactivity of the acyl chloride. Electron-withdrawing groups, such as nitro groups, increase the electrophilicity of the carbonyl carbon, making the acyl chloride more reactive towards nucleophiles. Conversely, electron-donating groups, like methoxy (B1213986) groups, can decrease this reactivity. This tunability allows chemists to select a substituted aryl acid chloride with the appropriate reactivity for a specific transformation, enhancing selectivity and yield.

An Overview of Benzoyl Chloride Derivatives in Diverse Chemical Transformations

Benzoyl chloride and its derivatives are workhorse reagents in organic chemistry, participating in a multitude of chemical transformations. Their versatility stems from the highly reactive acyl chloride functional group attached to a stable aromatic ring.

One of the most common applications of benzoyl chloride derivatives is in acylation reactions . These reactions involve the transfer of the benzoyl group to a nucleophile. Key examples include:

Esterification: Benzoyl chlorides react readily with alcohols to form benzoate (B1203000) esters. This reaction is often carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. The formation of esters is fundamental in the synthesis of fragrances, plasticizers, and pharmaceuticals.

Amidation (Schotten-Baumann reaction): The reaction of a benzoyl chloride with a primary or secondary amine yields a benzamide. This reaction is highly efficient and is a cornerstone of peptide synthesis and the creation of numerous biologically active molecules. The reaction is typically performed with a base to sequester the HCl generated.

Friedel-Crafts Acylation: In the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), benzoyl chlorides can acylate aromatic compounds to form diaryl ketones (benzophenones). This carbon-carbon bond-forming reaction is a powerful tool for constructing more complex aromatic systems.

The nature of the substituent on the benzoyl chloride can influence the course and feasibility of these reactions. For example, 4-nitrobenzoyl chloride is a precursor in the synthesis of the anesthetic procaine. Similarly, 4-methoxybenzoyl chloride is utilized in the synthesis of certain stilbene (B7821643) and dihydrostilbene derivatives with potential anti-cancer activity, as well as coumarin (B35378) dimers with potential anti-HIV properties. chemicalbook.com

Applications of 4 Methoxy 2 Nitrobenzoyl Chloride in Complex Molecule Synthesis

A Versatile Building Block for Heterocyclic Systems

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are fundamental in medicinal chemistry and materials science. sigmaaldrich.commsesupplies.com 4-Methoxy-2-nitrobenzoyl chloride has proven to be an invaluable precursor for the synthesis of several important classes of heterocyclic systems.

Synthesis of Quinolone and Quinazoline (B50416) Derivatives

Quinolone and quinazoline derivatives are classes of heterocyclic compounds with significant and diverse pharmacological activities. vcu.eduresearchgate.net The 4-quinolone ring system, in particular, is a core structural motif in many antibacterial agents. vcu.edu The synthesis of quinolone derivatives can be achieved through various methods, including the reductive cyclization of 2'-nitrochalcones. nih.gov For instance, the reaction of 2'-nitro-4-methoxychalcone can yield the corresponding 4-quinolone. nih.gov An operationally simple procedure for synthesizing 2-alkyl-4-quinolone N-oxides involves the controlled platinum-catalyzed partial hydrogenation of 2-nitrobenzoyl enamines. chemrxiv.org

Quinazoline derivatives are also of great interest due to their potential as anticancer agents, with some targeting the epidermal growth factor receptor (EGFR). researchgate.netnih.gov The synthesis of these derivatives can be accomplished through various metal-catalyzed and other synthetic strategies. researchgate.netmdpi.com

A notable example of the application of related precursors is in the synthesis of the alkaloid Evolitrine. While direct synthesis from 4-Methoxy-2-nitrobenzoyl chloride is not explicitly detailed in the provided results, the synthesis of quinoline (B57606) and quinazoline cores is a fundamental step in building such complex alkaloids.

Preparation of Pyrazole (B372694) Derivatives

Pyrazole derivatives represent another significant class of heterocyclic compounds with a wide spectrum of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. nih.govmdpi.com The synthesis of pyrazoles can be achieved through various routes, such as the condensation of hydrazine (B178648) derivatives with 1,3-dicarbonyl compounds or α,β-unsaturated ketones. nih.govmdpi.com In some synthetic pathways, unexpected pyrazole derivatives have been isolated alongside the target benzofuropyrazoles, highlighting the complex reactivity of the starting materials. nih.gov These pyrazole derivatives have shown potent inhibitory activity against tumor cell growth. nih.gov

Formation of Benzofuran (B130515) Compounds (via intramolecular reactions)

Benzofuran derivatives are prevalent in many natural products and pharmaceuticals, exhibiting a range of biological activities, including anticancer properties. nih.govnih.gov The synthesis of the benzofuran ring system can be achieved through several methods, including intramolecular cyclization reactions. google.comjocpr.com For example, substituted o-bromobenzylvinyl ketones can undergo base-mediated intramolecular cyclization to form benzofuran derivatives. nih.gov Another approach involves the acylation of o-hydroxyacetophenone with acid chlorides, followed by intramolecular cyclization. jocpr.com The use of 4-Methoxy-2-nitrobenzoyl chloride and its derivatives as precursors allows for the introduction of specific functionalities onto the benzofuran scaffold, which is crucial for modulating their biological activity.

In the Construction of Bioactive Molecules

The utility of 4-Methoxy-2-nitrobenzoyl chloride extends to its role as a key synthetic intermediate in the construction of a variety of complex and bioactive molecules. nih.govnih.govgoogle.com Its ability to participate in diverse reactions makes it a valuable tool for medicinal chemists.

Precursor in Alkaloid Synthesis

As mentioned previously, the synthesis of quinoline and quinazoline skeletons is a critical step in the total synthesis of many alkaloids. The structural features of 4-Methoxy-2-nitrobenzoyl chloride make it an ideal starting material for constructing these core structures, which can then be further elaborated to produce complex alkaloids like Evolitrine.

Intermediate in the Synthesis of Derivatives with Research Interest

The versatility of 4-Methoxy-2-nitrobenzoyl chloride is further demonstrated by its use in synthesizing derivatives with significant research interest, including those with potential therapeutic applications.

5-Fluorouracil (B62378) derivatives: 5-Fluorouracil is a well-known anticancer drug. nih.govnih.gov Derivatives of 5-fluorouracil are synthesized to enhance its efficacy and reduce its toxicity. For instance, (o- and p-nitrobenzyloxycarbonyl)-5-fluorouracil derivatives have been synthesized and evaluated as potential bioreductive alkylating agents. nih.gov

Thiazolidinone derivatives: Thiazolidinone derivatives are another class of heterocyclic compounds that have attracted attention due to their wide range of pharmacological activities, including antimicrobial properties. researchgate.netjocpr.com The synthesis of novel 4-thiazolidinones often involves the reaction of Schiff bases with thioglycolic acid. researchgate.net The incorporation of different substituents, which can be facilitated by precursors like 4-Methoxy-2-nitrobenzoyl chloride, allows for the fine-tuning of their biological activity.

Utilization in Polymer Chemistry and Materials Science

The distinct chemical properties of 4-Methoxy-2-nitrobenzoyl chloride make it a valuable reagent in the fields of polymer chemistry and materials science. Its ability to readily react with various functional groups enables the tailored modification of polymers and surfaces.

Preparation of Functionalized Polymers

4-Methoxy-2-nitrobenzoyl chloride serves as a reactive acylating agent, capable of reacting with alcohols, amines, and carboxylic acids to form corresponding esters, amides, and anhydrides. sigmaaldrich.com This reactivity is harnessed to introduce specific functionalities onto polymer backbones. For instance, polymers containing hydroxyl or amine groups, such as polyethylene (B3416737) glycol (PEG), can be functionalized through reaction with the acyl chloride. This process, a form of PEGylation, attaches the methoxy-nitrophenyl moiety to the polymer chain. The introduced nitro group can then be chemically modified, for example, through reduction to an amine, providing a reactive site for further conjugation with bioactive molecules or other polymers.

Modification of Surfaces (e.g., Indium Tin Oxide for OLEDs)

In materials science, the surface properties of conductive materials are critical for the performance of electronic devices. Indium Tin Oxide (ITO) is a transparent conductor widely used as an anode in Organic Light Emitting Diodes (OLEDs). cambridge.orgnih.gov However, the efficiency of hole injection from the ITO to the organic layer can be a limiting factor. cambridge.org

Chemical modification of the ITO surface with benzoyl chloride derivatives has been shown to improve the performance of OLEDs. cambridge.org The reactive acyl chloride group (-COCl) can bond to the ITO surface, creating a self-assembled monolayer. cambridge.orgprinceton.edu This modification can alter the work function of the ITO, reducing the energy barrier for hole injection and leading to higher current densities and improved device efficiency. princeton.edunih.gov The incorporation of 4-methoxybenzoyl chloride (a related compound) for modifying ITO in OLED fabrication has been specifically reported. sigmaaldrich.com The permanent dipole moment of the attached molecule influences the change in the work function; by selecting appropriate substituents on the benzoyl chloride, the surface properties can be finely tuned. cambridge.org

Role as a Radical Precursor in Advanced Photocatalytic Transformations

Modern organic synthesis increasingly employs photocatalysis to drive reactions under mild conditions. Visible-light photocatalysis, in particular, offers a sustainable approach to constructing complex molecules. In this context, certain aromatic acyl chlorides can function as radical precursors.

It has been reported that 4-methoxybenzoyl chloride can act as a radical precursor in visible-light photocatalysis for the synthesis of various heterocyclic compounds. sigmaaldrich.com Upon irradiation with visible light, the molecule can undergo a transformation that leads to the formation of a reactive radical species. This radical can then initiate a cascade of reactions, ultimately forming complex heterocyclic structures, which are prevalent in pharmaceuticals and agrochemicals. The presence of the methoxy (B1213986) and nitro groups on the aromatic ring of 4-Methoxy-2-nitrobenzoyl chloride modulates its electronic properties, influencing the efficiency and selectivity of the radical generation and subsequent reactions.

Participation in Diverse Organic Reactions

The reactivity of 4-Methoxy-2-nitrobenzoyl chloride is not limited to simple acylation. Its derivatives are key participants in a variety of fundamental carbon-carbon bond-forming reactions, highlighting its versatility as a synthetic intermediate. While direct participation is less common, it is typically converted into an ester, amide, or other derivative that then engages in these transformations. The analogous compound, 4-nitrobenzoyl chloride, is known to be involved in reactions such as Michael additions, Henry reactions, O-alkylations, and cycloadditions. chemicalbook.comchemicalbook.com

Michael Addition: The Michael addition involves the 1,4-conjugate addition of a nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound (a Michael acceptor). wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com Derivatives of 4-Methoxy-2-nitrobenzoyl chloride can be designed to act as either the donor or acceptor component in such reactions, facilitating the formation of complex carbon skeletons. chemicalbook.comchemicalbook.com

Henry Reaction: The Henry (or nitro-aldol) reaction is a base-catalyzed C-C bond formation between a nitroalkane and a carbonyl compound (aldehyde or ketone). organic-chemistry.orgpsu.edu The nitro group on the 4-Methoxy-2-nitrobenzoyl chloride scaffold makes its derivatives suitable precursors for this type of transformation, leading to the synthesis of β-nitro alcohols, which are valuable synthetic intermediates. chemicalbook.comchemicalbook.combuchler-gmbh.com

O-alkylation: This is a fundamental reaction where the acyl chloride reacts with an alcohol to form an ester. sigmaaldrich.com This straightforward conversion is often the first step in utilizing 4-Methoxy-2-nitrobenzoyl chloride as an intermediate for more complex syntheses.

Cycloaddition Reactions: These are reactions in which two or more unsaturated molecules combine to form a cyclic adduct. Derivatives of 4-Methoxy-2-nitrobenzoyl chloride can be engineered to contain the necessary unsaturation to participate in various cycloaddition pathways, providing access to diverse ring systems. chemicalbook.comchemicalbook.com

Synthesis of Specialized Ligands and Metal Complexes

The synthesis of ligands with specific electronic and steric properties is crucial for the development of advanced metal catalysts. 4-Methoxy-2-nitrobenzoyl chloride and its close relatives serve as key starting materials for creating specialized ligands for transition metal complexes.

Acylphosphine Ligands

Acylphosphines and their oxides are important as synthons and ligands for catalysis. researchgate.net 4-Methoxybenzoyl chloride has been specifically used to synthesize acylphosphine ligands. sigmaaldrich.com These ligands are then employed in metal-catalyzed reactions, such as the rhodium-catalyzed hydrosilylation of alkenes. sigmaaldrich.com The synthesis involves the reaction of the acyl chloride with a suitable phosphine (B1218219) source, creating a P-C(O) bond that is characteristic of this ligand class.

Pyrimidine-Based Ligands

Pyrimidine-containing molecules are of great interest due to their wide range of biological activities and their ability to act as effective ligands for metal ions. nih.govresearchgate.net A common route to pyrimidine-based ligands involves the use of a benzoyl chloride derivative. For example, a new ligand, [4-Methoxy-N-(pyrimidine-2-ylcarbamothioyl)benzamide], was synthesized by first reacting 4-methoxybenzoyl chloride with ammonium (B1175870) thiocyanate (B1210189) to form 4-methoxybenzoyl isothiocyanate. researchgate.netuobaghdad.edu.iq This intermediate was then reacted with 2-aminopyrimidine (B69317) to yield the final ligand. researchgate.netuobaghdad.edu.iq This ligand was subsequently used to prepare octahedral complexes with various transition metals, including Cu(II), Mn(II), Co(II), Ni(II), Zn(II), Cd(II), and Hg(II). researchgate.netuobaghdad.edu.iq

Interactive Data Tables

Table 1: Applications of 4-Methoxy-2-nitrobenzoyl Chloride and Its Analogs This table summarizes the key applications discussed in the article.

| Application Area | Specific Use | Key Feature of Chloride | Reference |

|---|---|---|---|

| Polymer Chemistry | Functionalization of polymers (PEGylation) | Reactive acylating agent | sigmaaldrich.com |

| Materials Science | Surface modification of Indium Tin Oxide (ITO) for OLEDs | Forms self-assembled monolayer, alters work function | cambridge.org, sigmaaldrich.com |

| Photocatalysis | Radical precursor for heterocyclic synthesis | Generates radicals under visible light | sigmaaldrich.com |

| Organic Reactions | Intermediate for Michael, Henry, and cycloaddition reactions | Versatile synthetic building block | chemicalbook.com, chemicalbook.com |

| Ligand Synthesis | Preparation of acylphosphine ligands | Forms P-C(O) bond | sigmaaldrich.com |

| Ligand Synthesis | Preparation of pyrimidine-based ligands and metal complexes | Precursor to isothiocyanate for reaction with aminopyrimidines | uobaghdad.edu.iq, researchgate.net |

Table 2: Synthesis of a Pyrimidine-Based Ligand This table outlines the synthetic steps for a ligand derived from a 4-methoxybenzoyl chloride precursor.

| Step | Reactants | Product | Reference |

|---|---|---|---|

| 1 | 4-Methoxybenzoyl chloride, Ammonium thiocyanate | 4-Methoxybenzoyl isothiocyanate | uobaghdad.edu.iq, researchgate.net |

| 2 | 4-Methoxybenzoyl isothiocyanate, 2-Aminopyrimidine | [4-Methoxy-N-(pyrimidine-2-ylcarbamothioyl)benzamide] (Ligand) | uobaghdad.edu.iq, researchgate.net |

Spectroscopic and Crystallographic Characterization of Derivatives of 4 Methoxy 2 Nitrobenzoyl Chloride

Advanced Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are fundamental in confirming the identity and purity of newly synthesized derivatives of 4-methoxy-2-nitrobenzoyl chloride. Each method provides a unique piece of the structural puzzle, from the connectivity of atoms to the nature of functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of a molecule. In the case of 4-methoxy-2-nitrobenzoyl chloride derivatives, such as amides, the chemical shifts and coupling constants of the aromatic protons provide definitive evidence of the substitution pattern.

For instance, in the derivative N-(4-Methoxy-2-nitrophenyl)acetamide , the acetyl group introduces a distinct set of signals. nih.gov The aromatic protons on the 4-methoxy-2-nitrophenyl ring are influenced by the electron-donating methoxy (B1213986) group and the electron-withdrawing nitro and acetamido groups, leading to a predictable dispersion of signals in the ¹H NMR spectrum.

Similarly, for thio-derivatives like 4-bromo-2-[(4-methoxy-2-nitrophenyl)thio]aniline , the ¹H NMR spectrum is crucial for confirming the structure. spectrabase.com The signals for the methoxy group protons typically appear as a singlet in the upfield region, while the aromatic protons exhibit complex splitting patterns due to spin-spin coupling.

A representative data set for a related derivative, 2-(4-methoxy-2-nitrophenyl)-benzoxazole , highlights the characteristic chemical shifts.

Table 1: ¹H NMR and ¹³C NMR Data for 2-(4-methoxy-2-nitrophenyl)-benzoxazole in CDCl₃

| Atom Type | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Methoxy (OCH₃) | 3.95 (s, 3H) | 56.6 |

| Aromatic CH | 7.37 (dd, J=8.8, 2.5 Hz, 1H) | 108.3 |

| Aromatic CH | 7.60 (d, J=2.5 Hz, 1H) | 114.3 |

| Aromatic CH | 7.91 (d, J=8.8 Hz, 1H) | 128.7 |

| Aromatic C-NO₂ | - | 139.4 |

| Aromatic C-O | - | 158.3 |

| Benzoxazole (B165842) CH | 7.39-7.44 (m, 2H) | 110.8, 120.5 |

| Benzoxazole CH | 7.62-7.65 (m, 1H) | 125.0, 125.7 |

| Benzoxazole C | - | 141.8, 150.3, 160.0 |

Data sourced from supplementary material for a study on benzoxazole synthesis.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For derivatives of 4-methoxy-2-nitrobenzoyl chloride, key vibrational bands confirm the presence of the amide, nitro, and methoxy groups.

In amide derivatives, a strong absorption band corresponding to the carbonyl (C=O) stretching vibration is typically observed in the region of 1660-1687 cm⁻¹. nih.gov The N-H stretching vibrations of the amide group appear in the range of 3289-3401 cm⁻¹. nih.gov The characteristic asymmetric and symmetric stretching vibrations of the nitro (NO₂) group are found near 1530 cm⁻¹ and 1350 cm⁻¹, respectively. The C-O stretching of the methoxy group is also readily identifiable.

For the related compound 4-methoxy-2-nitroaniline , which serves as a precursor for many derivatives, the FTIR spectrum shows characteristic peaks for the amine (N-H), nitro (NO₂), and methoxy (C-O) functional groups, confirming its structure before derivatization. researchgate.netresearchgate.net

Table 2: Characteristic FTIR Absorption Bands for Derivatives

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Amide N-H | Stretch | 3289-3401 nih.gov |

| Amide C=O | Stretch | 1660-1687 nih.gov |

| Nitro NO₂ | Asymmetric Stretch | ~1530 |

| Nitro NO₂ | Symmetric Stretch | ~1350 |

| Methoxy C-O-C | Asymmetric Stretch | ~1250 |

Mass Spectrometry (MS, FT-ICR MS, GC/MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which helps in confirming its molecular formula. For derivatives of 4-methoxy-2-nitrobenzoyl chloride, the molecular ion peak (M⁺) is a key identifier.

In the analysis of amide derivatives, fragmentation often occurs at the amide bond. For example, in the mass spectrum of N-(3-chlorophenethyl)-4-nitrobenzamide , a related compound, fragmentation pathways lead to characteristic ions representing the nitrophenylacyl fragment (m/z 150) and the substituted phenethyl fragment. mdpi.com This type of cleavage is expected for derivatives of 4-methoxy-2-nitrobenzoyl chloride as well, providing structural confirmation. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition with high accuracy.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule. The chromophores in derivatives of 4-methoxy-2-nitrobenzoyl chloride, namely the substituted benzene (B151609) ring, give rise to characteristic absorption bands. The nitro and methoxy groups, along with the carbonyl group of the amide linkage, influence the position and intensity of these bands. The UV-Vis spectrum of a precursor, 4-methoxy-2-nitrobenzaldehyde , shows absorption maxima that are characteristic of the electronic environment created by these functional groups. nih.gov The primary photoproducts of related o-nitrobenzyl compounds have been shown to have UV absorptions at relatively long wavelengths, with λₘₐₓ values between 385 and 430 nm.

Crystallographic Investigation for Solid-State Structure Determination

While spectroscopy reveals the connectivity and electronic structure, single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional arrangement of atoms in the solid state.

Single-Crystal X-ray Diffraction for Absolute and Relative Stereochemistry

Single-crystal X-ray diffraction is the definitive method for determining the precise solid-state structure of a molecule, including bond lengths, bond angles, and intermolecular interactions.

The crystal structure of N-(4-Methoxy-2-nitrophenyl)acetamide has been determined, revealing a non-planar molecule. nih.gov The acetamido group is twisted out of the plane of the benzene ring with a C7—N1—C1—C6 torsion angle of 25.4 (5)°. nih.gov The nitro group is also slightly out of plane. An intramolecular hydrogen bond is observed between the amide N-H and an oxygen atom of the ortho-nitro group. nih.gov In the crystal lattice, molecules form dimers via C-H···O interactions. nih.gov

Similarly, the crystal structure of 4-Methoxy-N-(4-methoxy-2-nitrophenyl)benzamide provides detailed insight into the conformation of the 4-methoxy-2-nitrophenyl moiety within an amide derivative. researchgate.netnih.gov The molecule is not planar; the central amide unit forms significant dihedral angles with the two benzene rings. researchgate.netnih.gov The nitro and methoxy groups are nearly coplanar with their attached benzene ring. researchgate.netnih.gov The crystal packing is stabilized by intermolecular N-H···O and C-H···O hydrogen bonds, which link the molecules into an infinite tape-like structure. researchgate.netnih.gov

The crystal structure of 4-Methoxy-2-nitrobenzamide is stabilized by N–H···O hydrogen bonds between the amide N–H and the nitro oxygen atoms, as well as C–H···O interactions, forming infinite one-dimensional tapes.

Table 3: Selected Crystallographic Data for N-(4-Methoxy-2-nitrophenyl)acetamide

| Parameter | Value |

|---|---|

| Chemical Formula | C₉H₁₀N₂O₄ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 7.7479 (11) |

| b (Å) | 14.156 (2) |

| c (Å) | 8.8249 (12) |

| β (°) | 104.288 (6) |

| Volume (ų) | 937.2 (2) |

| Z | 4 |

| Key Torsion Angle (C₇-N₁-C₁-C₆) | 25.4 (5)° |

Data obtained from the crystallographic information file for N-(4-Methoxy-2-nitrophenyl)acetamide. nih.gov

Table 4: Selected Crystallographic Data for 4-Methoxy-N-(4-methoxy-2-nitrophenyl)benzamide

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₅H₁₄N₂O₅ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 9.7206 (12) |

| b (Å) | 4.9885 (6) |

| c (Å) | 28.725 (4) |

| β (°) | 95.628 (2) |

| Volume (ų) | 1386.2 (3) |

| Z | 4 |

| Dihedral Angle (Amide vs. Ring 1) | 28.17 (13)° |

| Dihedral Angle (Amide vs. Ring 2) | 26.47 (13)° |

Data obtained from the crystallographic information file for 4-Methoxy-N-(4-methoxy-2-nitrophenyl)benzamide. researchgate.netnih.gov

Table 5: List of Compounds Mentioned

| Compound Name |

|---|

| 4-Methoxy-2-nitrobenzoyl chloride |

| N-(4-Methoxy-2-nitrophenyl)acetamide |

| 4-bromo-2-[(4-methoxy-2-nitrophenyl)thio]aniline |

| 2-(4-methoxy-2-nitrophenyl)-benzoxazole |

| 4-methoxy-2-nitroaniline |

| N-(3-chlorophenethyl)-4-nitrobenzamide |

| 4-methoxy-2-nitrobenzaldehyde |

| 4-Methoxy-N-(4-methoxy-2-nitrophenyl)benzamide |

Analysis of Molecular Conformation and Dihedral Angles

The molecular conformation of derivatives of 4-methoxy-2-nitrobenzoyl chloride is significantly influenced by the steric and electronic effects of the substituents on the phenyl rings. X-ray crystallographic studies of these derivatives provide precise data on bond lengths, bond angles, and, crucially, the dihedral angles between different planar groups within the molecule. This analysis is fundamental to understanding the three-dimensional shape of the molecules and how this shape influences their packing in the solid state.

Interestingly, the two benzene rings themselves are nearly coplanar, with a small dihedral angle of 4.52 (13)° between them. nih.gov The substituents on the phenyl rings—the methoxy and nitro groups—also exhibit specific orientations. They tend to lie nearly in the plane of their respective aromatic rings, which maximizes π-conjugation. This is evidenced by the small C–O–C–C and O–N–C–C torsion angles. nih.gov For instance, in 4-Methoxy-N-(4-methoxy-2-nitrophenyl)benzamide, the relevant torsion angles are -1.3 (4)° and -4.6 (4)° for the methoxy groups, and 17.1 (3)° for the nitro group. nih.govresearchgate.net

The conformation observed in this derivative can be compared to other related nitro-substituted benzamides. For example, in 2-nitro-N-(2-nitrophenyl)benzamide , the central amide fragment forms much larger dihedral angles of 71.76 (6)° and 24.29 (10)° with the C-bonded and N-bonded benzene rings, respectively. nih.gov This significant twist is a strategy to minimize steric repulsion between the ortho-nitro groups. The degree of twist in these molecules is a delicate balance between the electronic stabilization gained from planarization (allowing for greater conjugation) and the steric penalty of close contacts between bulky substituents. In di-ortho-substituted nitrobenzenes, the torsion angles of the nitro group can be substantial, as seen in a series of 3-nitro-4-alkylbenzamides where the nitro group torsion angle was found to vary significantly with the size of the adjacent alkyl group. rsc.org

The following table summarizes key dihedral angles for 4-Methoxy-N-(4-methoxy-2-nitrophenyl)benzamide, illustrating the non-planar nature of the molecule.

| Dihedral Angle | Value (°) |

| Central Amide Unit vs. Benzene Ring (C1-C6) | 28.17 (13) |

| Central Amide Unit vs. Benzene Ring (C8-C13) | 26.47 (13) |

| Benzene Ring (C1-C6) vs. Benzene Ring (C8-C13) | 4.52 (13) |

Data sourced from Arshad et al. (2012). nih.govresearchgate.net

Elucidation of Intermolecular Interactions in Crystal Packing

The way molecules of 4-methoxy-2-nitrobenzoyl chloride derivatives arrange themselves in a crystal is dictated by a network of non-covalent intermolecular interactions. These interactions, though weaker than covalent bonds, collectively determine the crystal's stability, density, and other macroscopic properties. The primary interactions observed in the crystal structures of these derivatives are hydrogen bonds and other weaker contacts like C–H···O interactions.

In the crystal structure of 4-Methoxy-N-(4-methoxy-2-nitrophenyl)benzamide , intermolecular hydrogen bonds are crucial in defining the packing arrangement. nih.gov Specifically, N–H···O hydrogen bonds and C–H···O interactions are prominent. The amide proton (N–H) acts as a hydrogen bond donor, while the oxygen atoms of the nitro and carbonyl groups are common acceptors. These interactions link adjacent molecules together.

A similar reliance on hydrogen bonding is seen in other related structures. For instance, in N-(4-Methoxy-2-nitrophenyl)acetamide , intermolecular C5—H5⋯O2 contacts form dimers around inversion centers. nih.gov In 2-nitro-N-(2-nitrophenyl)benzamide , molecules are linked by N—H⋯O hydrogen bonds, creating C(4) chains. nih.gov

Beyond classical hydrogen bonds, other weak interactions can also play a role. In the crystal structure of 1-Iodo-4-methoxy-2-nitrobenzene , intermolecular I···O interactions lead to the formation of zigzag chains, which are then assembled into layers by weak π–π stacking interactions between the aromatic rings. nih.gov While not a direct derivative of the title chloride, this illustrates the variety of forces that can be at play. The study of intermolecular interactions is critical, as they can modulate the physical and even chemical properties of the molecules in the solid state. researchgate.netnih.gov

The table below details the hydrogen bond geometry for the key intermolecular interactions in the crystal structure of 4-Methoxy-N-(4-methoxy-2-nitrophenyl)benzamide.

| Donor–H···Acceptor | D–H (Å) | H···A (Å) | D···A (Å) | ∠D–H···A (°) |

| N1–H1A···O2 | 0.80 (3) | 2.34 (3) | 3.027 (3) | 145 (3) |

| C1–H1B···O5 | 0.93 | 2.54 | 3.364 (4) | 148 |

| C10–H10A···O4 | 0.93 | 2.48 | 3.391 (4) | 166 |

Data sourced from Arshad et al. (2012). researchgate.net

Theoretical and Computational Investigations of 4 Methoxy 2 Nitrobenzoyl Chloride and Its Analogs

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to modern chemistry, offering detailed insights into molecular properties. For a substituted aromatic compound like 4-methoxy-2-nitrobenzoyl chloride, these methods elucidate the complex interplay between the electron-donating methoxy (B1213986) group, the electron-withdrawing nitro and acyl chloride groups, and the aromatic ring.

Density Functional Theory (DFT) and Ab Initio Methods (e.g., HF, B3LYP, M06-2X)

Density Functional Theory (DFT) and ab initio methods are the cornerstones of computational molecular analysis. Ab initio methods, such as Hartree-Fock (HF), derive results directly from theoretical principles without including experimental data. nih.gov DFT methods, which include popular functionals like B3LYP and M06-2X, are often favored for their balance of accuracy and computational efficiency in studying complex molecules. researchgate.netrsc.org

These methods are used to perform geometry optimization, where the lowest energy (most stable) three-dimensional structure of the molecule is determined. researchgate.net For analogs such as substituted benzyl (B1604629) chlorides and nitrobenzenes, calculations are typically performed with basis sets like 6-311G(d,p) or 6-311++G(d,p), which provide a flexible description of the electron distribution. acs.orgresearchgate.net The M06-2X functional is particularly well-suited for organometallic and inorganometallic chemistry and for studying noncovalent interactions, which can be relevant in analyzing the solid-state structure of these compounds. researchgate.net Studies on similar molecules, like hydroxy and mercapto azaazulene, have utilized B3LYP for structural optimization and the M06-2X functional for more precise single-point energy calculations. rsc.org

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO energy gaps)

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, defining its nucleophilic or basic character. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic or acidic character. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. For 4-methoxy-2-nitrobenzoyl chloride, the electron-withdrawing nitro and acyl chloride groups are expected to lower the energy of the LUMO, making the molecule a potent electrophile. DFT calculations on nitroaromatic compounds show that the LUMO is often delocalized across the conjugated core, which is crucial for processes like electron transfer. acs.org The analysis of HOMO and LUMO energies helps in understanding reaction mechanisms and predicting how a molecule will interact with other reagents. wikipedia.org

| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|---|

| Nitrobenzene (B124822) | DFT | -7.07 | -0.46 | 6.61 |

| Benzoyl Chloride | B3LYP/6-311G(d,p) | -7.35 | -1.89 | 5.46 |

| p-Nitrobenzoyl chloride | B3LYP/6-311+G(d,p) | -8.12 | -3.54 | 4.58 |

| Anisole (B1667542) (Methoxybenzene) | B3LYP/6-31G(d) | -5.81 | -0.15 | 5.66 |

Natural Bond Orbital (NBO) Analysis for Charge Transfer and Stability

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals from a quantum calculation into a more intuitive picture of localized bonds and lone pairs, closely resembling the familiar Lewis structures. uni-muenchen.de This method is exceptionally useful for quantifying electron delocalization, hyperconjugative interactions, and charge transfer between different parts of a molecule. researchgate.netresearchgate.net

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP(1) O(methoxy) | π(C-C)ring | 25.5 | p → π delocalization |

| π(C-C)ring | π(N-O)nitro | 15.2 | π → π delocalization |

| π(C-C)ring | π(C=O)carbonyl | 8.7 | π → π delocalization |

| LP(2) O(carbonyl) | σ(C-Cl) | 5.1 | n → σ hyperconjugation |

Vibrational Frequency Calculations for Spectroscopic Correlation

Theoretical vibrational frequency calculations are a powerful tool for interpreting and assigning experimental infrared (IR) and Raman spectra. optica.org By calculating the harmonic vibrational frequencies using methods like B3LYP/6-31G(d), researchers can predict the positions of absorption bands corresponding to specific molecular motions, such as bond stretching, bending, and torsional modes. nih.gov

For 4-methoxy-2-nitrobenzoyl chloride, calculations would predict characteristic frequencies for the C=O stretch of the acyl chloride, the symmetric and asymmetric stretches of the NO₂ group, the C-O-C stretches of the methoxy group, and various vibrations of the benzene (B151609) ring. researchgate.net Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an empirical factor (e.g., 0.961 for B3LYP) to improve agreement with experimental data. nih.gov Comparing the calculated spectrum with the measured one allows for a confident assignment of all major vibrational bands. nih.govuc.pt

| Vibrational Mode | Analogous Compound | Calculated Frequency (Scaled) | Experimental Frequency |

|---|---|---|---|

| C=O Stretch (Acyl Chloride) | Benzoyl Chloride | 1775 | 1773 |

| NO₂ Asymmetric Stretch | Nitrobenzene | 1525 | 1527 |

| NO₂ Symmetric Stretch | Nitrobenzene | 1348 | 1349 |

| C-O-C Asymmetric Stretch | Anisole | 1248 | 1249 |

| C-Cl Stretch | Benzoyl Chloride | 875 | 878 |

Mechanistic Studies through Computational Modeling

Beyond static properties, computational chemistry is invaluable for mapping out the entire course of a chemical reaction. By modeling the potential energy surface that connects reactants to products, it is possible to identify intermediate structures and, most importantly, the high-energy transition states that govern reaction rates.

Transition State Analysis for Reaction Pathways

Transition state analysis is used to elucidate reaction mechanisms and calculate activation energies (reaction barriers). rsc.org For 4-methoxy-2-nitrobenzoyl chloride, a primary reaction of interest is nucleophilic acyl substitution, where the chloride is replaced by a nucleophile. uni.edu Computational methods can model the approach of a nucleophile (e.g., an alcohol or amine) to the carbonyl carbon.

The calculations would locate the transition state structure for the formation of a tetrahedral intermediate. researchgate.netresearchgate.net This high-energy state is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate. researchgate.net The energy difference between the reactants and the transition state gives the activation energy barrier. By comparing the barriers for different potential pathways, one can predict which reaction is kinetically favored. For example, studies on the alcoholysis of substituted benzoyl chlorides have used computational approaches to understand how different substituents on the benzene ring affect the reaction rates, consistent with the calculated transition state energies. uni.edu

| Reaction | Computational Method | Pathway | Calculated ΔE‡ (kcal/mol) |

|---|---|---|---|

| Ethyl Chloride + Zeolite Catalyst | B3LYP/6-311G(d,p) | E2 Dehydrohalogenation | 35.4 |

| SN2 Ethoxide Formation | 31.4 | ||

| Imidoyl Radical + Methanimine | CCSD(T)/cc-pVDZ | Addition to Carbon | 3.3 |

| Imidoyl Radical + Methanimine | CCSD(T)/cc-pVDZ | Addition to Nitrogen | 6.2 |

Prediction of Kinetic and Thermodynamic Parameters

Theoretical calculations are instrumental in determining the kinetic and thermodynamic parameters that govern the reactivity of molecules. For acyl chlorides like 4-Methoxy-2-nitrobenzoyl chloride, understanding parameters such as activation energies and heats of formation is crucial for predicting their stability and reaction pathways.

Heats of Formation: The standard heat of formation (ΔHf°) is a measure of the energy change when a compound is formed from its constituent elements in their standard states. This thermodynamic quantity can be calculated using various quantum chemical methods, such as Gaussian-type orbital (GTO) or density functional theory (DFT) methods. For instance, the computed properties of the parent compound, 2-nitrobenzoyl chloride, are available in public databases. These provide a baseline for understanding the energetic contributions of the different functional groups.

Table 1: Computed Properties for 2-Nitrobenzoyl Chloride

| Property | Value |

|---|---|

| Molecular Formula | C7H4ClNO3 |

| Molecular Weight | 185.56 g/mol |

| XLogP3 | 2.4 |

This data is for the analog 2-nitrobenzoyl chloride and serves as a reference point.

Molecular Dynamics and Simulation Studies

Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing for the exploration of conformational changes and intermolecular interactions over time.

MD simulations can be employed to model how molecules of 4-Methoxy-2-nitrobenzoyl chloride interact with each other in the condensed phase. Of particular interest is the potential for dimer formation or other forms of aggregation. These interactions are governed by a combination of forces, including van der Waals interactions, dipole-dipole interactions, and potentially weaker hydrogen bonding. The nitro and methoxy groups, along with the acyl chloride moiety, create a complex distribution of partial charges, which would be a key factor in determining the preferred modes of intermolecular association. While specific MD studies on 4-Methoxy-2-nitrobenzoyl chloride are not published, the principles of MD simulations have been widely applied to understand the behavior of similar organic molecules in various environments.

Prediction of Spectroscopic Properties from Computational Data

Computational methods, particularly DFT and time-dependent DFT (TD-DFT), are highly effective in predicting various spectroscopic properties, which can aid in the identification and characterization of compounds.

For 4-Methoxy-2-nitrobenzoyl chloride, computational chemistry can predict its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. For example, the calculated vibrational frequencies in the IR spectrum would correspond to the stretching and bending modes of the various functional groups, such as the C=O stretch of the acyl chloride, the N-O stretches of the nitro group, and the C-O stretch of the methoxy group. Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated and compared with experimental data to confirm the structure.

Studies on analogous compounds, such as 2-nitroimidazole-based radiopharmaceuticals, demonstrate that the 2-nitro moiety significantly influences the spectroscopic properties of its derivatives. Furthermore, investigations into para-substituted nitrobenzofurazans have shown that the introduction of an electron-donating methoxy group can cause a redshift in the absorption spectra.

Table 2: Predicted Spectroscopic Data for Analogs

| Analog Compound Class | Spectroscopic Property | Observation |

|---|---|---|

| Substituted Nitrobenzofurazans | UV-Vis Absorption | Methoxy substitution leads to a redshift in the absorption spectra. |

Structure-Reactivity and Structure-Property Relationship Studies

The study of structure-reactivity and structure-property relationships aims to understand how the arrangement of atoms and functional groups in a molecule dictates its chemical reactivity and physical properties. In 4-Methoxy-2-nitrobenzoyl chloride, the interplay between the electron-withdrawing nitro group and the electron-donating methoxy group is of primary interest.

The nitro group, being strongly electron-withdrawing, is expected to increase the reactivity of the acyl chloride towards nucleophiles by making the carbonyl carbon more electrophilic. Conversely, the methoxy group at the para-position is electron-donating through resonance, which would tend to decrease the electrophilicity of the carbonyl carbon. The net effect on reactivity would be a balance of these opposing electronic influences.

Research on para-substituted nitrobenzofurazans has provided valuable insights into these relationships. In these systems, the introduction of a methoxy group was found to decrease the electrochemical energy gap compared to a chlorine-substituted analog. This suggests that the electronic properties of the molecule are significantly tuned by the nature of the substituent.

Table 3: Electrochemical Energy Gaps for Analogous Substituted Nitrobenzofurazans

| Compound | Electrochemical Energy Gap (eV) |

|---|---|

| NBD-Cl | 3.34 |

Data from a study on para-substituted nitrobenzofurazans, demonstrating the electronic effect of a methoxy group.

Theoretical Investigations of Excited States

The study of electronic excited states is particularly relevant for understanding the photochemical behavior of molecules. For nitroaromatic compounds, this is of interest for applications such as photolabile protecting groups ("caged" compounds).

Theoretical investigations into the excited states of analogs like 2-nitrobenzyl and 4,5-methylendioxy-2-nitrobenzyl caging groups have revealed important details about their photochemistry. These studies have shown that the presence of substituents can significantly alter the nature and energy of the excited states. For example, in some nitrobenzyl derivatives, the lowest triplet state is a nonreactive charge transfer state, while the lowest singlet excited state is a reactive local excitation in the nitro group. The substitution pattern can influence the relative energies of these states and thus control the photochemical outcome.

For 4-Methoxy-2-nitrobenzoyl chloride, theoretical calculations could elucidate the nature of its low-lying singlet and triplet excited states. This would involve calculating the vertical excitation energies and oscillator strengths for electronic transitions. Such studies would predict the UV-Vis absorption spectrum and provide insights into the potential photochemical reactivity of the compound. The presence of the methoxy group would likely influence the energy of charge-transfer states, potentially altering the photochemical pathways compared to the unsubstituted 2-nitrobenzoyl chloride.

Q & A

Q. Basic Safety Protocols :

- PPE : Wear impervious gloves (e.g., nitrile), sealed goggles, and a lab coat. Use fume hoods to avoid inhalation .

- Storage : Keep in airtight, moisture-resistant containers under inert gas (N₂/Ar) at 2–8°C. Hydrolysis to the carboxylic acid occurs rapidly in humid environments .

- Spill Management : Neutralize spills with sodium bicarbonate, then adsorb using inert materials (e.g., vermiculite) .

Q. Advanced Stability Analysis :

- Thermal Degradation : DSC/TGA studies show decomposition above 150°C, releasing CO, NOₓ, and HCl. Avoid heating beyond 100°C .

- Light Sensitivity : UV-Vis spectra indicate photolytic degradation under UV light. Store in amber glassware .

What spectroscopic techniques are most effective for characterizing 4-methoxy-2-nitrobenzoyl chloride, and how are data interpreted?

Q. Basic Characterization :

Q. Advanced Mass Spectrometry :

- EI-MS : Molecular ion [M]⁺ at m/z 215.6 (calculated for C₈H₆ClNO₄). Fragment ions at m/z 178 ([M-Cl]⁺) and m/z 137 ([M-NO₂]⁺) confirm functional groups .

How do competing reaction pathways affect the yield of 4-methoxy-2-nitrobenzoyl chloride, and how can side products be minimized?

Q. Common Side Reactions :

- Hydrolysis : Competing with chlorination, especially if moisture is present. Use anhydrous solvents (e.g., dry toluene) and molecular sieves .

- Over-Nitration : Leads to dinitro derivatives. Control HNO₃ stoichiometry (1.1 equivalents) and reaction temperature (<10°C) .

Q. Methodological Optimization :

- Catalysis : Adding catalytic FeCl₃ (0.5 mol%) accelerates nitration while reducing byproducts .

- Workup : Liquid-liquid extraction (CH₂Cl₂/H₂O) removes acidic impurities. Purity >98% is achievable via column chromatography (SiO₂, eluent: 10% EtOAc/hexane) .

What are the key challenges in reconciling contradictory data on reaction yields and purity across literature sources?

Q. Data Discrepancy Analysis :

Q. Resolution Strategies :

- Reproduce methods from peer-reviewed journals (e.g., Acta Crystallographica ) rather than vendor catalogs.

- Report detailed experimental conditions (e.g., stirring rate, reagent grade) to enable direct comparison .

How can computational modeling aid in predicting the reactivity of 4-methoxy-2-nitrobenzoyl chloride in novel reactions?

Q. Advanced Computational Approaches :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.